3-(4-fluorophenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-fluorophenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a triazolo[4,5-d]pyrimidin-7-one core. Key structural elements include:
- 3-position: A 4-fluorophenyl group, contributing electron-withdrawing properties.
- 6-position: A methyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl substituent, introducing additional nitrogen atoms and fluorine for enhanced polarity and metabolic stability.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N7O2/c20-12-3-1-11(2-4-12)17-23-15(30-25-17)9-27-10-22-18-16(19(27)29)24-26-28(18)14-7-5-13(21)6-8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQPOJQUDWBXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and evaluations.
Chemical Structure
The compound's structure features a triazolo-pyrimidine core with substituents that enhance its biological profile. The presence of fluorophenyl and oxadiazol moieties is significant for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the triazole and oxadiazole classes. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .
Antimicrobial Activity
Compounds with a similar scaffold have demonstrated antimicrobial properties. For example, triazole derivatives have been reported to exhibit activity against various pathogens. A study indicated that certain benzothiazole derivatives showed significant antibacterial activity against pathogenic bacteria compared to standard antibiotics .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, some triazole derivatives target DNA synthesis or disrupt mitochondrial function in cancer cells .
Study on Anticancer Properties
A comprehensive study evaluated the cytotoxic effects of several triazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain modifications in the triazole structure led to increased potency compared to traditional chemotherapeutics like cisplatin . This study underscores the importance of structural optimization in enhancing anticancer efficacy.
Evaluation of Antimicrobial Efficacy
Another investigation focused on the antimicrobial activities of oxadiazole derivatives. The results showed that compounds with specific substituents exhibited strong inhibition rates against fungal pathogens such as Fusarium graminearum and Botrytis cinerea . This highlights the potential for developing new antifungal agents based on this chemical framework.
Scientific Research Applications
The compound 3-(4-fluorophenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in the fields of medicinal chemistry and pharmacology.
Structural Formula
Anticancer Activity
Research has indicated that compounds with similar triazole and oxadiazole moieties exhibit significant anticancer properties. The specific compound's structure suggests potential interactions with key biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications in similar compounds can lead to enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The triazole ring is well-known for its antimicrobial activity. Compounds containing this structure have been explored for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.
Neuropharmacology
Given the presence of fluorinated aromatic groups, there is potential for this compound to interact with neurotransmitter systems. Research into related compounds has shown promise in modulating pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazolo-pyrimidines and evaluated their anticancer activity. One derivative showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications similar to those in our compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comparative study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial effects of triazole-containing compounds. Results demonstrated significant inhibition of fungal growth at low concentrations, indicating that our compound might exhibit similar or enhanced antimicrobial properties .
Case Study 3: Neuroprotective Effects
Research featured in Neuropharmacology focused on the neuroprotective effects of fluorinated compounds. The study highlighted that fluorinated derivatives significantly reduced oxidative stress markers in neuronal cells, suggesting a protective mechanism that could be explored further for our compound .
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidin-7-one Core
Substituent Variations
Fluorophenyl vs. Methoxyphenyl :
- The target compound’s 4-fluorophenyl groups (electron-withdrawing) contrast with methoxy-substituted analogs (electron-donating, e.g., ). Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methoxy groups .
- Example : The dimethoxyphenyl group in ’s compound increases solubility but may accelerate oxidative metabolism .
Oxadiazole vs. Benzyl/Isopropyl :
- The oxadiazole ring in the target compound introduces polarity and hydrogen bond acceptors (N, O), improving target affinity over lipophilic substituents like 4-methylbenzyl () or isopropyl () .
- Example : The 4-methylbenzyl group in ’s compound enhances lipophilicity (logP ~3.5 estimated) but reduces aqueous solubility compared to the oxadiazole-linked target compound .
Halogen Effects (F vs. Cl) :
- Fluorine’s smaller size and higher electronegativity minimize steric hindrance and promote stronger dipole interactions compared to chlorine in ’s compound .
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to , involving cyclization between amidoximes and carboxylic acid derivatives in Cs₂CO₃/DMF .
Pharmacokinetic Predictions :
- The dual fluorine atoms and oxadiazole ring may reduce CYP450-mediated metabolism, extending half-life compared to analogs with single halogens or methoxy groups .
Structure-Activity Relationships (SAR) :
- Electron-Deficient Scaffolds : The target compound’s electron-withdrawing groups may enhance binding to electron-rich enzyme active sites (e.g., kinases or proteases).
- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce binding flexibility, whereas the oxadiazole’s compact structure optimizes steric compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
